1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene
Description
1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a tert-butyldimethylsilyl (TBDMS) ether group attached to a benzene ring. The unique structural features of this compound make it a valuable subject of study in organic chemistry and related disciplines.
Properties
Molecular Formula |
C13H20F2OSi |
|---|---|
Molecular Weight |
258.38 g/mol |
IUPAC Name |
tert-butyl-[4-(difluoromethyl)phenoxy]-dimethylsilane |
InChI |
InChI=1S/C13H20F2OSi/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15/h6-9,12H,1-5H3 |
InChI Key |
QGOUIBCAARUQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene typically involves the introduction of the difluoromethyl group and the TBDMS ether group onto a benzene ring. One common method involves the difluoromethylation of a suitable precursor, followed by the protection of the hydroxyl group with a TBDMS group. The reaction conditions often include the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone, along with appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.
Scientific Research Applications
1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of difluoromethyl and TBDMS groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential as a pharmaceutical intermediate is of interest. It can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene involves its interaction with molecular targets and pathways in chemical and biological systems. The difluoromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The TBDMS group serves as a protective group, preventing unwanted reactions at specific sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene: This compound has a chloromethyl group instead of a difluoromethyl group, which affects its reactivity and applications.
1-[2-[(1,1-Dimethylethyl)dimethylsilyl]ethynyl]-3,5-difluorobenzene:
Uniqueness
1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is unique due to the combination of the difluoromethyl group and the TBDMS ether group. This combination imparts distinct chemical properties, making the compound valuable in various research and industrial applications.
Biological Activity
1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene, also known as D447533, is a compound of significant interest in medicinal chemistry due to its structural similarity to 4-(Difluoromethyl)-phenol (D447525). This compound has been explored for its potential biological activities, particularly in the context of developing catalytic antibodies and therapeutic agents against nerve agents.
- Molecular Formula : C13H20F2OSi
- Molecular Weight : 258.38 g/mol
- CAS Number : 2055829-99-5
- SMILES Notation : CC(C)(C)Si(C)Oc1ccc(cc1)C(F)F
The compound functions as an analog in the design and synthesis of haptens that elicit catalytic antibodies with phosphatase activity. This mechanism is particularly relevant in the context of counteracting organophosphate nerve agents by promoting the hydrolysis of phosphorylated serine residues in acetylcholinesterase, thus restoring its activity .
In Vitro Studies
In various in vitro assays, D447533 has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain phosphatases, which are crucial for cellular signaling and metabolism. The compound's difluoromethyl group enhances its electrophilicity, allowing it to interact more effectively with nucleophilic sites on target enzymes .
Case Studies
- Catalytic Antibody Development : Research indicated that D447533 could be utilized in generating antibodies that mimic enzyme activity. These antibodies were tested for their ability to catalyze reactions similar to those performed by natural enzymes, showcasing potential therapeutic applications against nerve agents.
- Cancer Cell Line Studies : In a study evaluating its effects on cancer cell lines, co-treatment with D447533 and cisplatin resulted in a synergistic effect leading to increased apoptosis in cancer cells. This suggests that D447533 may enhance the efficacy of existing chemotherapeutic agents .
Table 1: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for 1-(difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene, and how can its purity be validated?
The compound is synthesized via silyl ether protection of phenolic hydroxyl groups followed by difluoromethylation. A validated method involves Zr-catalyzed carboalumination of precursors like (2S)-4-{[(1,1-dimethylethyl)dimethylsilyl]oxy}-2-methylbutanal, with purification by flash chromatography . Purity is confirmed using high-resolution mass spectrometry (HRMS), where the observed m/z 139.1482 ([M – OH]+) matches the calculated value (C10H19: 139.1487) .
Q. How does the tert-butyldimethylsilyl (TBS) group enhance stability during synthesis?
The TBS group acts as a robust protecting agent for hydroxyl groups, preventing undesired side reactions (e.g., oxidation or nucleophilic attack). Its steric bulk and silicon-oxygen bond stability enable compatibility with harsh reaction conditions, such as Grignard or organometallic reagent use. Post-synthesis, the TBS group can be selectively removed using fluoride sources (e.g., TBAF) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- HRMS : Validates molecular weight and fragmentation patterns (e.g., loss of hydroxyl or silyl groups) .
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., difluoromethyl chemical shifts at δ ~5.5–6.5 ppm for CF2H) .
- FT-IR : Confirms Si-O-C (~1050–1250 cm⁻¹) and C-F (1100–1200 cm⁻¹) bonds .
Advanced Research Questions
Q. How can regioselectivity challenges in difluoromethylation be addressed?
Difluoromethylation of aromatic systems often competes with mono-/trifluoromethylation. Optimization involves:
- Electrophilic agents : Sodium 2-chloro-2,2-difluoroacetate in DMF with cesium carbonate as a base .
- Catalytic systems : Transition metals (e.g., Pd or Cu) to direct C-H activation at the para position relative to the silyl ether .
- Computational modeling : DFT studies predict favorable transition states for CF2H group insertion .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 60–85%) arise from:
- Purification methods : Flash chromatography () vs. recrystallization () .
- Reaction scale : Milligram-scale syntheses report higher yields due to better impurity control compared to multi-gram procedures .
Resolution requires standardized protocols (e.g., inert atmosphere, stoichiometric control of Zr catalysts) and real-time monitoring via LC-MS .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Acidic conditions : The TBS group hydrolyzes slowly in mild acids (pH > 3) but rapidly with strong acids (e.g., HCl), releasing silanol byproducts .
- Basic conditions : Stable in weak bases (pH < 10), but strong bases (e.g., NaOH) cleave Si-O bonds.
- Oxidative conditions : The difluoromethyl group resists oxidation, but prolonged exposure to peroxides may degrade the aromatic ring .
Q. What role does this compound play in medicinal chemistry or materials science?
Q. How can computational tools predict reactivity or degradation pathways?
- Molecular docking : Identifies binding affinities for biological targets (e.g., enzymes with hydrophobic active sites) .
- Reactivity indices : Fukui functions or LUMO maps highlight electrophilic sites prone to nucleophilic attack (e.g., silyl ether cleavage) .
Methodological Recommendations
- Synthetic optimization : Use Zr catalysts for carboalumination () and cesium carbonate for difluoromethylation () .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS tracking .
- Data validation : Cross-reference HRMS/NMR with databases (e.g., PubChem) to resolve spectral ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
